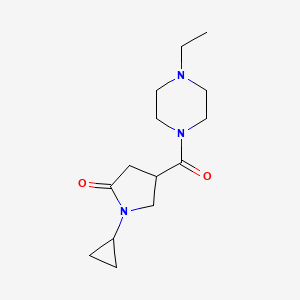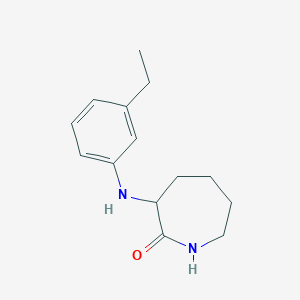
2-Pyridyl(2-benzylpyrrolizino) ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridyl(2-benzylpyrrolizino) ketone, also known as PBPk, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PBPk is a heterocyclic compound that contains a pyridine and pyrrolizine ring fused together with a ketone group. In
Mécanisme D'action
The mechanism of action of 2-Pyridyl(2-benzylpyrrolizino) ketone is not fully understood. However, it has been suggested that 2-Pyridyl(2-benzylpyrrolizino) ketone may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell division. 2-Pyridyl(2-benzylpyrrolizino) ketone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Pyridyl(2-benzylpyrrolizino) ketone has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activity, 2-Pyridyl(2-benzylpyrrolizino) ketone has been shown to exhibit antioxidant activity and to inhibit the formation of advanced glycation end products, which are implicated in the development of various diseases, including diabetes and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Pyridyl(2-benzylpyrrolizino) ketone in lab experiments is its potent antitumor activity. 2-Pyridyl(2-benzylpyrrolizino) ketone has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using 2-Pyridyl(2-benzylpyrrolizino) ketone is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-Pyridyl(2-benzylpyrrolizino) ketone. One area of interest is the development of more efficient synthesis methods for 2-Pyridyl(2-benzylpyrrolizino) ketone. Another area of interest is the study of the potential use of 2-Pyridyl(2-benzylpyrrolizino) ketone in combination with other anticancer agents, as it has been suggested that 2-Pyridyl(2-benzylpyrrolizino) ketone may enhance the activity of certain chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-Pyridyl(2-benzylpyrrolizino) ketone and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-Pyridyl(2-benzylpyrrolizino) ketone involves a multi-step process that includes the reaction of 2-benzylpyrrolidine with pyridine-2-carboxylic acid. The reaction is carried out in the presence of a catalyst, such as trifluoroacetic acid, and a dehydrating agent, such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure 2-Pyridyl(2-benzylpyrrolizino) ketone.
Applications De Recherche Scientifique
2-Pyridyl(2-benzylpyrrolizino) ketone has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 2-Pyridyl(2-benzylpyrrolizino) ketone is in the field of medicinal chemistry. 2-Pyridyl(2-benzylpyrrolizino) ketone has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Pyridyl(2-benzylpyrrolizino) ketone has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(16-10-4-5-11-18-16)19-12-6-9-15(19)13-14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODPRBDALQDIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B7492886.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492907.png)

![(3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7492921.png)

![6-(2,5-dimethylthiophen-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7492927.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylbutan-1-one](/img/structure/B7492943.png)
![2-(2-bicyclo[2.2.1]heptanyl)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492951.png)

![2-cyclopent-2-en-1-yl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492980.png)
![(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7492988.png)
